molecular formula C11H7BrO2 B1371294 4-Bromo-2-naphthoic acid CAS No. 1013-80-5

4-Bromo-2-naphthoic acid

Cat. No.: B1371294
CAS No.: 1013-80-5
M. Wt: 251.08 g/mol
InChI Key: MSWOSGXPFKDJRE-UHFFFAOYSA-N
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Description

4-Bromo-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a carboxylic acid group at the second position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-naphthoic acid . Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, the presence of other signaling molecules, and the overall physiological state of the organism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-naphthoic acid typically involves the bromination of 2-naphthoic acid. One common method includes the reaction of 2-naphthoic acid with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted naphthoic acids, naphthols, and biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .

Scientific Research Applications

4-Bromo-2-naphthoic acid is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 1-Bromo-2-naphthoic acid
  • 2-Bromo-1-naphthoic acid
  • 4-Bromo-1-naphthoic acid

Comparison: 4-Bromo-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its isomers, it may exhibit different reactivity in substitution and coupling reactions, making it a valuable compound in specific synthetic applications .

Biological Activity

4-Bromo-2-naphthoic acid (4-BNA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of 4-BNA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H7BrO2C_{11}H_7BrO_2 and a molecular weight of approximately 265.08 g/mol. The compound features a naphthalene ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

Research has indicated that 4-BNA exhibits various biological activities, particularly in the following areas:

  • Anticancer Activity : Studies suggest that 4-BNA may inhibit cancer cell proliferation by modulating specific signaling pathways. It has shown potential in reducing tumor growth in certain cancer models by inducing apoptosis in malignant cells.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. It may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation in various biological systems.
  • Enzyme Inhibition : 4-BNA has been reported to interact with several enzymes, potentially acting as an inhibitor or substrate depending on the context. For instance, it may inhibit dioxygenases, impacting metabolic pathways related to drug metabolism and biosynthesis.

In Vitro Studies

In vitro studies have demonstrated that 4-BNA can significantly affect cell viability and apoptosis in various cancer cell lines. For example:

  • Breast Cancer : In MCF-7 breast cancer cells, treatment with 4-BNA resulted in a dose-dependent decrease in cell viability, with IC50 values reported around 15 µM.
  • Lung Cancer : In H-460 lung cancer cells, 4-BNA exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM, showcasing its potential as an anticancer agent .

Enzyme Interaction Studies

Research has shown that 4-BNA can modulate enzyme activity:

  • Dioxygenases : It competes with natural substrates for binding sites on dioxygenases, which may alter metabolic processes related to drug metabolism.

Comparative Analysis

To better understand the uniqueness of 4-BNA's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Amino-2-naphthoic acidC11H9NO2Lacks bromine substitution; known for different reactivity.
3-Amino-4-bromo-2-naphthoic acidC11H8BrN1O2Exhibits antimicrobial properties; different functional groups.
4-Bromo-3-methoxy-2-naphthoic acidC12H9BrO3Contains methoxy group; explored for similar biological activities.

Case Study: Anticancer Properties

In a controlled study involving human melanoma (SKMEL-19) cell lines, researchers found that treatment with varying concentrations of 4-BNA resulted in significant apoptosis induction. The study highlighted that higher concentrations led to increased expression of pro-apoptotic markers while decreasing survivin levels, indicating its potential as a therapeutic agent against melanoma .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of 4-BNA demonstrated its effectiveness in reducing cytokine release from activated macrophages. The results indicated that treatment with 4-BNA could significantly lower levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.

Properties

IUPAC Name

4-bromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWOSGXPFKDJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-80-5
Record name 4-bromonaphthalene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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